8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes fluorophenyl, methyl, oxobutan, and phenyl groups
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple stepsIndustrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts. The major products formed depend on the reaction type and conditions but often involve modifications to the fluorophenyl or oxobutan groups .
Scientific Research Applications
8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxobutan groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. For example:
- 8-(4-chlorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(4-bromophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZHCYYBFXQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.